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Methyl 3,5-di-O-benzyl-a-D-

ribofuranoside

CAS No.: 80795-53-5

Cat. No.: B3285621

Get Quote

Application Note: Introduction of the 2'-C-Methyl Group into the Ribofuranose Scaffold for

Antiviral Nucleoside Synthesis

Introduction & Scientific Rationale
The structural modification of the ribofuranose scaffold via the introduction of a 2'-C-methyl

group represents a watershed advancement in antiviral drug design. This specific modification

is the pharmacokinetic cornerstone of several blockbuster antiviral therapies, most notably the

Hepatitis C virus (HCV) drug Sofosbuvir[1][2].

Mechanistic Causality: The installation of a methyl group at the 2'-alpha (down) position

restricts the ribose ring to a rigid C3'-endo (North) conformation. This conformational lock is

critical: it mimics the natural RNA substrate geometry required for viral polymerase recognition,

while simultaneously presenting a severe steric clash within the active site of the viral RNA-

dependent RNA polymerase (RdRp, e.g., NS5B) upon incorporation. This steric block prevents

the addition of subsequent nucleotides, resulting in obligate chain termination[2].
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Strategic Pathways for 2'-C-Methylation
Synthesizing 2'-C-methyl ribonucleosides is notoriously challenging due to the dense

stereochemical environment of the furanose ring. Two primary synthetic architectures dominate

the field:

De Novo Carbohydrate Synthesis (The Pharmasset/Idenix Route): Utilizing D-fructose as a

chiral pool starting material to directly access 2-C-methyl-D-ribonolactone via a base-

catalyzed rearrangement, followed by functionalization and Vorbrüggen glycosylation[1][3].

Intact Nucleoside Oxidation/Alkylation: Selective protection of a canonical nucleoside (e.g.,

uridine), oxidation of the 2'-hydroxyl to a 2'-ketone, and subsequent stereoselective Grignard

addition[4].
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Route A: De Novo Sugar Synthesis

Route B: Intact Nucleoside Modification
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Figure 1: Divergent synthetic pathways for the introduction of the 2'-C-methyl group.

Quantitative Data Summary: Route Comparison
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Step-by-Step Experimental Protocols (De Novo
Synthesis Route)
The following protocols detail the self-validating system for the De Novo carbohydrate route,

which provides superior stereocontrol during nucleobase coupling.

Protocol A: Synthesis of 2-C-Methyl-D-ribonolactone
from D-Fructose
Objective: Induce a stereospecific Kiliani-type rearrangement to establish the 2'-C-methyl

stereocenter.

Reaction Setup: Suspend D-fructose in distilled water. Add Calcium Oxide (CaO) at a molar

ratio of approximately 1:3 (Fructose:CaO)[1][5].

Incubation: Stir the suspension at room temperature (23°C - 40°C) for 3 to 5 days.

Causality Check: Why CaO? Traditional syntheses from D-arabinose require multiple

steps and chromatographic purifications. D-fructose, under the mild basicity of CaO,

undergoes a direct rearrangement to yield the lactone without promoting extensive

degradation of the carbohydrate backbone[1].

Quenching: Neutralize the reaction mixture by bubbling CO₂ gas through the suspension,

converting the soluble calcium species into insoluble CaCO₃. Filter the precipitate.
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Isolation: Concentrate the filtrate under reduced pressure and crystallize the resulting 2-C-

methyl-D-ribonolactone from absolute ethanol.

Protocol B: Preparation of the Glycosyl Donor (1,2,3,5-
Tetra-O-benzoyl-2-C-methyl-D-ribofuranose)
Objective: Protect the hydroxyls and reduce the lactone to a reactive furanose donor.

Benzoylation: Dissolve 2-C-methyl-D-ribonolactone in anhydrous pyridine. Add benzoyl

chloride (3.5 eq) dropwise at 0°C. Stir for 12 hours to yield 2,3,5-tri-O-benzoyl-2-C-methyl-D-

ribonolactone[3].

Controlled Reduction: Dissolve the protected lactone in anhydrous THF and cool strictly to

-20°C. Slowly add Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al, 1.1 eq)[3].

Causality Check: Why Red-Al? Stronger hydrides (like LiAlH₄) risk over-reducing the

lactone to an open-chain alditol. Red-Al, when deployed at sub-zero temperatures,

selectively halts reduction at the hemiacetal (lactol) stage, preserving the cyclic furanose

architecture[6].

Anomeric Acylation: Quench with aqueous sodium potassium tartrate. Isolate the lactol,

dissolve in dichloromethane (DCM), and react with benzoyl chloride, triethylamine, and

catalytic DMAP to yield the tetra-benzoyl glycosyl donor[3].

Protocol C: Stereoselective Vorbrüggen Glycosylation
Objective: Couple the furanose donor to a nucleobase with exclusive β-stereoselectivity.

Silylation: Suspend the target nucleobase (e.g., N4-benzoylcytosine) in anhydrous

acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat to reflux until a clear

solution forms[7].

Causality Check: BSA transiently masks the polar hydrogen bond donors (amines/amides)

with lipophilic trimethylsilyl (TMS) groups, forcing the nucleobase into the organic phase

and drastically enhancing the nucleophilicity of the N1 nitrogen[7].
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Activation: Cool the solution to 0°C. Add the glycosyl donor (from Protocol B) and a Lewis

acid catalyst, typically SnCl₄ or TMSOTf[8][9].

Coupling: Heat the mixture to 60°C for 4-12 hours.

Causality Check: Why use Benzoyl groups instead of Acetyls? The Lewis acid generates

an electrophilic oxocarbenium ion. The C2-benzoyl group participates via a cyclic oxonium

ion intermediate, sterically shielding the alpha-face. This neighboring group participation

drives the exclusive attack of the silylated base from the beta-face, yielding the biologically

active β-nucleoside[10].

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify the 2'-C-

methyl nucleoside via silica gel chromatography.
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Figure 2: Stereoselective Vorbrüggen glycosylation via neighboring group participation.

References
Process for the production of 2-C-methyl-D-ribonolactone.Google Patents (US7598373B2).

Kilogram-Scale Synthesis of 2′-C-Methyl-arabino-Uridine from Uridine via Dynamic Selective

Dipivaloylation.ACS Publications. Available at:[Link]

Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate

Prodrugs.PMC (PubMed Central). Available at:[Link]

Process for the production of 2'-branched nucleosides.Google Patents (EP2319853A1).

T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A

Viruses.MDPI. Available at:[Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.mdpi.com/1999-4923/15/6/1732
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2005-869869?innerWidth=412&offsetWidth=412&device=desktop&id=&lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC4142848/
https://www.benchchem.com/product/b3285621/docs?utm_src=pdf-body-img#introduction-of-2-c-methyl-group-into-ribofuranose-scaffold
https://pubs.acs.org/doi/10.1021/acs.oprd.1c00159
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8348633/
https://www.mdpi.com/1422-0067/24/12/10168
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3285621?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concise total synthesis of two marine natural nucleosides: trachycladines A and B.PMC

(PubMed Central). Available at:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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